GABAA receptor agent 6

Description

Structure

3D Structure

Properties

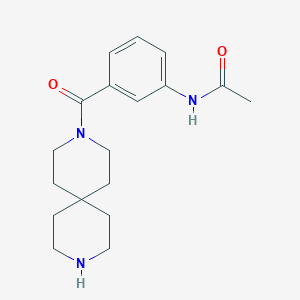

Molecular Formula |

C18H25N3O2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C18H25N3O2/c1-14(22)20-16-4-2-3-15(13-16)17(23)21-11-7-18(8-12-21)5-9-19-10-6-18/h2-4,13,19H,5-12H2,1H3,(H,20,22) |

InChI Key |

DCGKLGYFWMHNPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of an α6-Subunit Selective GABAA Receptor Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of a key GABAA receptor agent, a pyrazoloquinolinone known as "Compound 6." This molecule has garnered significant interest for its selective positive allosteric modulation of GABAA receptors containing the α6 subunit, opening new avenues for the therapeutic targeting of neuropsychiatric and pain disorders. This document details the scientific journey from initial discovery to preclinical evaluation, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Introduction: The Significance of α6-Subunit Selective GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its diverse subunit composition (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ) gives rise to a vast array of receptor subtypes with distinct pharmacological properties and anatomical distributions. The α6 subunit, in particular, is highly expressed in the cerebellar granule cells and the trigeminal ganglia. This restricted expression profile makes α6-containing GABAA receptors an attractive target for the development of novel therapeutics with potentially fewer side effects than non-selective GABAA receptor modulators like benzodiazepines.

Positive allosteric modulators (PAMs) of α6-containing GABAA receptors have shown promise in preclinical models of conditions such as migraine, trigeminal neuropathic pain, and Tourette syndrome. By enhancing the action of GABA specifically at α6-containing receptors, these compounds can dampen neuronal hyperexcitability in relevant neural circuits without causing the widespread sedation and motor impairment associated with classical benzodiazepines.

Discovery of Pyrazoloquinolinone "Compound 6"

The quest for α6-selective GABAA receptor modulators led to the exploration of the pyrazoloquinolinone (PQ) chemical scaffold. Early investigations into PQs in the 1980s focused on their interaction with the benzodiazepine (B76468) binding site. However, subsequent research revealed that certain PQs could modulate GABAA receptor function through a distinct site, the α+/β- interface.

This discovery paved the way for the development of "Compound 6," chemically identified as 7-methoxy-2-(4-methoxyphenyl)-2,5-dihydro-3-H-pyrazolo[4,3-c]quinolin-3-one . This compound emerged as a lead candidate due to its potent and selective positive allosteric modulation of α6-containing GABAA receptors. Further research demonstrated its efficacy in animal models, although its relatively short plasma half-life prompted the development of deuterated analogs, such as DK-I-56-1, with improved pharmacokinetic profiles.

Synthesis of Compound 6

The synthesis of pyrazolo[4,3-c]quinoline derivatives generally involves a multi-step process. While a definitive, publicly available, step-by-step protocol for the industrial-scale synthesis of Compound 6 is not available, a representative laboratory-scale synthesis can be constructed based on published methodologies for analogous compounds. A plausible synthetic route is outlined below.

Experimental Protocol: Representative Synthesis of Compound 6

A generalized two-step synthetic approach for pyrazolo[4,3-c]quinolines is as follows:

-

Step 1: Synthesis of the Pyrazolo[4,3-c]quinolin-4-one Core. This can be achieved through the reaction of a substituted aniline (B41778) with a pyrazole (B372694) derivative bearing a carboxylic acid or ester function, often under acidic conditions to promote cyclization. For Compound 6, this would involve a methoxy-substituted aniline.

-

Step 2: Introduction of the Phenyl Group. The N-phenyl substituent at the pyrazole ring can be introduced via a condensation reaction with the corresponding hydrazine. In the case of Compound 6, 4-methoxyphenylhydrazine would be reacted with a suitable quinolinone precursor.

A more specific, plausible synthesis for 7-methoxy-2-(4-methoxyphenyl)-2,5-dihydro-3-H-pyrazolo[4,3-c]quinolin-3-one (Compound 6) would likely involve:

-

Preparation of a substituted quinolinone precursor: Starting with a commercially available substituted aniline, such as 3-methoxyaniline, a Gould-Jacobs reaction with diethyl (ethoxymethylene)malonate would yield a 4-hydroxyquinoline (B1666331) derivative.

-

Nitration and Reduction: Nitration of the quinolinone ring followed by reduction of the nitro group would introduce an amino group at the desired position for pyrazole ring formation.

-

Diazotization and Cyclization: Diazotization of the aminoquinolinone followed by intramolecular cyclization would form the pyrazolo[4,3-c]quinolinone core.

-

N-Arylation: The final step would involve the N-arylation of the pyrazole nitrogen with a 4-methoxyphenyl (B3050149) group, likely via a copper- or palladium-catalyzed cross-coupling reaction.

It is important to note that this is a generalized representation, and optimization of reaction conditions, protecting groups, and purification methods would be necessary for efficient synthesis.

Pharmacological Profile of Compound 6

Compound 6 exhibits a unique pharmacological profile characterized by its high degree of selectivity for GABAA receptors containing the α6 subunit. This selectivity is conferred by its action at the α+/β- interface, a binding site distinct from the classical benzodiazepine site located at the α+/γ- interface.

Quantitative Data

The following tables summarize the available quantitative data for Compound 6 and its deuterated analog, DK-I-56-1.

Table 1: Binding Affinity (Ki) of Pyrazoloquinolinones at GABAA Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Compound 6 | α6β3γ2 | Data not available | |

| PZ-II-029 (analog) | α6β3γ2 | >10,000 (at BZD site) | [1] |

| CGS8216 (prototypical PQ) | Brain Membranes | <1 | [1] |

Table 2: Functional Potency (EC50) of GABA at GABAA Receptors

| Subunit Combination | GABA EC50 (µM) | Reference |

| α1β3γ2 | 2.1 | [2] |

| α2β3γ2 | 13.4 | [2] |

| α3β3γ2 | 12.5 | [2] |

| α4β3γ2 | 2.1 | [2] |

| α5β3γ2 | 1.4 | [2] |

| α6β3γ2 | 0.17 | [2] |

This table illustrates the inherently higher sensitivity of α6-containing receptors to GABA, which is then further potentiated by Compound 6.

Table 3: In Vivo Efficacy of Compound 6 and DK-I-56-1 in a Migraine Model

| Compound | Dose (mg/kg, i.p.) | Reduction in TCC Neuronal Activation (%) | Reference |

| Compound 6 | 3 | ~40 | [3] |

| Compound 6 | 10 | ~60 | [3] |

| DK-I-56-1 | 1 | ~40 | [3] |

| DK-I-56-1 | 3 | ~60 | [3] |

| DK-I-56-1 | 10 | ~75 | [3] |

TCC: Trigeminal Cervical Complex. Data are estimated from graphical representations in the cited literature.

Table 4: Pharmacokinetic Parameters of Pyrazoloquinolinone Derivatives

| Compound | Parameter | Value | Species | Reference |

| Compound 6 | Half-life | Relatively short | Rodent | [3] |

| DK-I-56-1 | Half-life | Longer than Compound 6 | Rodent | [3] |

Specific values for Cmax, Tmax, and bioavailability are not consistently reported in the reviewed literature.

Key Experimental Methodologies

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the modulatory effects of Compound 6 on GABAA receptors with different subunit compositions.

Protocol:

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β3γ2, α6β3γ2).

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a Ringer's solution.

-

Two microelectrodes are inserted into the oocyte: one for voltage recording and one for current injection.

-

The oocyte membrane is voltage-clamped at a holding potential of -60 to -70 mV.

-

GABA is applied at a concentration that elicits a submaximal response (e.g., EC5-10).

-

Compound 6 is co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.

-

-

Data Analysis: The potentiation of the GABA-induced current by Compound 6 is quantified, and concentration-response curves are generated to determine the EC50 of potentiation.

In Vivo Model: Capsaicin-Induced Trigeminal Sensitization

Objective: To evaluate the efficacy of Compound 6 in a preclinical model of migraine.

Protocol:

-

Animal Model: Male Wistar rats are used.

-

Induction of Trigeminal Sensitization: Capsaicin (B1668287) is administered to induce activation of the trigeminal system. This can be done via intradermal injection into the forehead or intracisternal instillation.

-

Drug Administration: Compound 6 or its deuterated analog, DK-I-56-1, is administered, typically via intraperitoneal (i.p.) injection, prior to or after capsaicin administration.

-

Assessment of Nociceptive Endpoints:

-

Behavioral: Measurement of pain-related behaviors such as head withdrawal thresholds to mechanical stimuli (von Frey filaments).

-

Immunohistochemical: Quantification of neuronal activation markers (e.g., c-Fos) in the trigeminal nucleus caudalis (TNC) and calcitonin gene-related peptide (CGRP) expression in the trigeminal ganglia and dura mater.

-

-

Data Analysis: The effect of the test compound on capsaicin-induced changes in behavioral and immunohistochemical markers is compared to a vehicle control group.

Signaling Pathways and Mechanism of Action

Compound 6 acts as a positive allosteric modulator of α6-containing GABAA receptors. Its binding to the α+/β- interface enhances the conformational change induced by GABA binding, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition is the primary mechanism through which Compound 6 exerts its therapeutic effects.

Signaling in Cerebellar Granule Cells

References

- 1. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The deuterated pyrazoloquinolinone targeting α6 subunit-containing GABAA receptor as novel candidate for inhibition of trigeminovascular system activation: implication for migraine therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discerning Binding Profile of GABAA Receptor α6-Selective Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABAA) receptor α6 subunit, predominantly expressed in the cerebellar granule cells, represents a compelling target for novel therapeutic agents with the potential for improved side-effect profiles compared to non-selective GABAA receptor modulators. This technical guide provides an in-depth analysis of the binding affinity and selectivity of agents targeting the GABAA α6 subunit. We present a comprehensive summary of quantitative binding and functional data for key compounds, detail the essential experimental protocols for their characterization, and provide visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the exploration of α6-containing GABAA receptors.

Introduction: The GABAA α6 Subunit as a Therapeutic Target

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures assembled from a diverse family of subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ).[1] The specific subunit composition of a GABAA receptor subtype dictates its physiological and pharmacological properties.[2] While classical benzodiazepines exert their effects through the α+/γ- interface of GABAA receptors containing α1, α2, α3, or α5 subunits, receptors incorporating the α4 or α6 subunits are insensitive to these drugs.

The restricted expression of the α6 subunit, primarily in cerebellar granule cells, makes it an attractive target for developing selective modulators with potentially fewer sedative, ataxic, and cognitive side effects associated with classical benzodiazepines.[3][4] A significant breakthrough in this area has been the identification of pyrazoloquinolinones (PQs) as positive allosteric modulators (PAMs) that act at a novel binding site on the α+/β- interface of GABAA receptors.[5] Certain PQs exhibit remarkable selectivity for α6-containing receptors.[3]

This guide focuses on the binding affinity and selectivity profiles of these α6-preferring agents, providing a detailed overview of their pharmacological characteristics and the methodologies used to determine them.

Binding Affinity and Selectivity Profiles of GABAA α6 Receptor Agents

The characterization of selective ligands for the GABAA α6 subunit relies on quantitative measurements of their binding affinity and functional potency at various receptor subtypes. The data presented below is collated from multiple studies to provide a comparative overview.

Pyrazoloquinolinone (PQ) Series

The PQ class of compounds has yielded some of the most selective known positive allosteric modulators of α6-containing GABAA receptors. Their mechanism of action is distinct from benzodiazepines, involving modulation of the receptor via the α+/β- interface.[6]

Table 1: Functional Potency (EC50) and Maximal Efficacy (% Modulation) of Select Pyrazoloquinolinones at αxβ3γ2 GABAA Receptor Subtypes.

| Compound | Receptor Subtype | EC50 (µM) | Max. Efficacy (% Modulation of GABA EC3-5) | Reference |

| Compound 3 | α1β3γ2 | > 30 | ~0 | [7] |

| α2β3γ2 | > 30 | ~0 | [7] | |

| α3β3γ2 | > 30 | ~0 | [7] | |

| α4β3γ2 | > 30 | ~0 | [7] | |

| α5β3γ2 | > 30 | ~0 | [7] | |

| α6β3γ2 | 3.1 | ~300 | [7] | |

| PZ-II-029 (Compound 6) | α1β3γ2 | > 10 | < 200 | [8] |

| α2β3γ2 | > 10 | < 150 | [8] | |

| α3β3γ2 | > 10 | < 150 | [8] | |

| α5β3γ2 | > 10 | < 150 | [8] | |

| α6β3γ2 | ~0.1 | ~370 | [8] |

Data are estimates derived from published dose-response curves and textual descriptions.

Table 2: Radioligand Displacement Affinities (Ki) of Select Pyrazoloquinolinones at Benzodiazepine (B76468) Binding Sites.

| Compound | Radioligand | Brain Region/Receptor | Ki (nM) | Reference |

| Compound 2 | [3H]Ro 15-1788 | Cerebellum (α1+/γ2-) | 0.4 | [7] |

| [3H]Ro 15-4513 | Cerebellum (α6+/γ2-) | 12 | [7] | |

| Compound 3 | [3H]Ro 15-1788 | Cerebellum (α1+/γ2-) | 0.8 | [7] |

| [3H]Ro 15-4513 | Cerebellum (α6+/γ2-) | 25 | [7] | |

| Compound 4 | [3H]Ro 15-1788 | Cerebellum (α1+/γ2-) | 0.2 | [7] |

| [3H]Ro 15-4513 | Cerebellum (α6+/γ2-) | 6 | [7] |

Note: While these compounds modulate the α+/β- interface, they also exhibit affinity for the classical benzodiazepine binding site at the α+/γ- interface.

Experimental Protocols

The determination of binding affinity and selectivity of GABAA receptor modulators requires specific and robust experimental procedures. The two primary methods employed are radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor site by measuring the displacement of a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for GABAA Receptors

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., whole brain or cerebellum) in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[1]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[1]

-

Wash the resulting pellet by resuspension in deionized water and subsequent centrifugations to remove endogenous GABA.[9]

-

Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -70°C.[1]

-

-

Binding Assay:

-

On the day of the assay, thaw and wash the membrane preparation with binding buffer.[1]

-

In a 96-well plate, add the membrane preparation (100-500 µg of protein per well).[2]

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil for the benzodiazepine site, [3H]muscimol for the GABA site).[2][10]

-

Add varying concentrations of the unlabeled test compound.[2]

-

For non-specific binding determination, use a high concentration of a known ligand (e.g., 10 µM diazepam or 10 mM GABA).[1][2]

-

Incubate the plate at a specified temperature and duration (e.g., 30 minutes at 30°C or 45 minutes at 4°C).[1][2]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[11]

-

Wash the filters multiple times with ice-cold wash buffer.[11]

-

Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[10]

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the curve.[2]

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC in Xenopus laevis oocytes is a powerful technique for studying the functional properties of ion channels, including the modulatory effects of compounds on GABAA receptors.

Protocol: TEVC Recording of Recombinant GABAA Receptors in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from Xenopus laevis.[12]

-

Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α6, β3, and γ2). The ratio of injected cRNAs may need to be optimized (e.g., 3:1:5 for α6β3γ2).[7]

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.[13]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[3]

-

Impale the oocyte with two microelectrodes filled with 2 M KCl.[7]

-

Voltage-clamp the oocyte at a holding potential of -40 to -70 mV.[3][14]

-

Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC3-10).[7]

-

Once a stable baseline GABA response is established, co-apply the test compound with GABA to assess its modulatory effect.

-

To determine EC50 and maximal efficacy, apply a range of concentrations of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Express the effect of the compound as a percentage modulation of the control GABA response.

-

Plot the percentage modulation against the logarithm of the compound concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 and the maximum potentiation.

-

Visualizing Key Concepts

GABAA Receptor Signaling and Drug Binding Sites

The following diagram illustrates the key binding sites on a typical synaptic GABAA receptor.

Caption: Binding sites on a GABA-A receptor.

Experimental Workflow for Ligand Characterization

The logical flow for characterizing a novel compound's selectivity for the GABAA α6 subunit is depicted below.

Caption: Workflow for GABAA α6 ligand characterization.

Conclusion

The GABAA receptor α6 subunit presents a promising avenue for the development of novel therapeutics with improved selectivity and potentially fewer adverse effects. The pyrazoloquinolinone class of compounds has provided invaluable tools for probing the function of α6-containing receptors and serves as a foundation for future drug discovery efforts. A thorough understanding of the binding affinities and selectivity profiles, determined through rigorous experimental protocols such as radioligand binding assays and two-electrode voltage-clamp electrophysiology, is paramount to advancing this field. This guide provides a core repository of this critical information to aid researchers and clinicians in their pursuit of next-generation GABAergic modulators.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-electrode voltage-clamp technique [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Expression of recombinant GABAA receptors and two-electrode voltage-clamp recordings from Xenopus oocytes [bio-protocol.org]

- 13. multichannelsystems.com [multichannelsystems.com]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Pharmacokinetics and pharmacodynamics of GABAA receptor agent 6

An In-Depth Guide to the Pharmacokinetics and Pharmacodynamics of Diazepam, a Representative GABA-A Receptor Modulating Agent

Introduction

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of Diazepam. As "GABA-A receptor agent 6" is a hypothetical designation, Diazepam, a well-characterized benzodiazepine (B76468) and positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, has been selected as a representative agent for the purpose of this guide. Diazepam is widely utilized for its anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects, making it a pertinent model for researchers, scientists, and drug development professionals.[1][2] Most of its therapeutic effects are attributed to its ability to enhance the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][3]

Pharmacodynamics

Diazepam exerts its effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening.[4] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized inhibitory effect on the central nervous system.[2]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters for Diazepam.

| Parameter | Value | Description | Source |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of the GABA-A Receptor | Enhances the effect of GABA by increasing the frequency of chloride channel opening. | [2][4] |

| Binding Site | Benzodiazepine site at the α+/γ2− interface of the GABA-A receptor | Allosteric site distinct from the GABA binding site. | [5] |

| EC₅₀ | 25 ± 4 nM | The half-maximal effective concentration for potentiation of GABA-activated currents in α1β2γ2L receptors. | [6] |

| Kᵢ | ~1.53 nM | The inhibition constant, indicating the binding affinity of Diazepam for the benzodiazepine receptor site. | [7] |

Pharmacokinetics

The pharmacokinetic profile of Diazepam is characterized by rapid absorption and a long elimination half-life, contributing to its prolonged therapeutic effects.[3]

Absorption

Orally administered Diazepam is well-absorbed, with over 90% of the dose reaching systemic circulation.[8] Peak plasma concentrations are typically achieved within 1 to 1.5 hours after oral administration.[8][9] The presence of food can delay the rate of absorption.[8][9]

Distribution

Diazepam is highly lipophilic and widely distributed throughout the body.[9] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.[8] Diazepam exhibits high plasma protein binding, with approximately 98% of the drug bound to plasma proteins.[8][9] The volume of distribution is estimated to be between 0.8 and 1.0 L/kg.[8][9]

Metabolism

Diazepam is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[8] This process yields several active metabolites, most notably N-desmethyldiazepam, temazepam, and oxazepam, which also contribute to the overall pharmacological effect.[8]

Excretion

The metabolites of Diazepam are primarily excreted in the urine as glucuronide conjugates.[8] Diazepam has a prolonged terminal elimination half-life of up to 48 hours, while its major active metabolite, N-desmethyldiazepam, has an even longer half-life of up to 100 hours.[8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Diazepam.

| Parameter | Value | Description | Source |

| Bioavailability (Oral) | >90% | The fraction of an orally administered dose that reaches systemic circulation. | [8] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 - 1.5 hours | The time to reach the maximum concentration in the plasma after oral administration. | [8][9] |

| Plasma Protein Binding | 98% | The extent to which Diazepam binds to proteins in the blood plasma. | [8][9] |

| Volume of Distribution (Vd) | 0.8 - 1.0 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [8][9] |

| Elimination Half-Life (t½) | Up to 48 hours | The time required for the concentration of the drug in the body to be reduced by half. | [8] |

| Metabolites | N-desmethyldiazepam, Temazepam, Oxazepam (all active) | The products of metabolic processes. | [8] |

| Primary Route of Excretion | Renal (as glucuronide conjugates) | The primary manner in which the drug is removed from the body. | [8] |

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kᵢ) by Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor using a competitive radioligand binding assay with [³H]-flumazenil.

-

Membrane Preparation:

-

Homogenize rat cortical tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the prepared membranes (e.g., 100 µg of protein), a fixed concentration of [³H]-flumazenil (e.g., 1 nM), and varying concentrations of the unlabeled test compound (e.g., Diazepam).

-

For determining non-specific binding, use a high concentration of a known benzodiazepine receptor ligand (e.g., 10 µM Diazepam).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: Determination of EC₅₀ for GABA Potentiation by Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the use of TEVC on Xenopus oocytes expressing recombinant GABA-A receptors to quantify the potentiation of GABA-activated currents by a test compound.[10]

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, and γ₂).[10]

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.[10]

-

Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., Diazepam).

-

Record the potentiation of the GABA-activated current at each concentration of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response in the presence and absence of the test compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal potentiation).

-

Visualizations

Caption: GABA-A Receptor Signaling Pathway with Diazepam Modulation.

Caption: Workflow for a Human Pharmacokinetic Study of Diazepam.

References

- 1. brieflands.com [brieflands.com]

- 2. Diazepam - Wikipedia [en.wikipedia.org]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. Dose-response analysis of the behavioral effects of diazepam: II. Psychomotor performance, cognition and mood | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diazepam enhances the action but not the binding of the GABA analog, THIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GABAA Receptor Agent 6 (Compound 2027): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GABAA receptor agent 6, also identified as compound 2027, is a potent and selective antagonist for γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this agent, summarizing its binding affinity and functional antagonist activity across a range of GABAA receptor subtypes. Detailed experimental methodologies for the key assays employed in its characterization are presented, along with visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been determined through radioligand binding assays and functional electrophysiological studies. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound

| Parameter | Value (µM) | Receptor Complex | Radioligand | Source |

| Kᵢ | 0.56 | Native rat brain GABAA receptors | [³H]Muscimol | [1][2] |

Table 2: Functional Antagonist Activity of this compound

| GABAA Receptor Subtype | IC₅₀ (µM) | Source |

| α1β2δ | 6.68 | [1] |

| α4β1δ | 1.03 | [1] |

| α4β2δ | 0.36 | [1] |

| α6β2δ | 4.13 | [1] |

| α1β2γ2 | 4.96 | [1] |

| α2β2γ2 | 2.96 | [1] |

| α3β2γ2 | 0.29 | [1] |

| α5β2γ2 | 0.59 | [1] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are based on standard techniques for GABAA receptor characterization as described in the primary literature.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Kᵢ) of this compound for GABAA receptors in rat brain membranes using a competitive binding assay with the radiolabeled agonist [³H]Muscimol.

2.1.1. Materials and Reagents

-

Tissue: Whole rat brain (minus cerebellum)

-

Radioligand: [³H]Muscimol

-

Non-specific binding control: γ-aminobutyric acid (GABA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Instrumentation: Scintillation counter

2.1.2. Membrane Preparation

-

Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer (0.32 M).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer and centrifuge again. Repeat this wash step twice.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

2.1.3. Binding Assay Protocol

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Rat brain membranes and [³H]Muscimol.

-

Non-specific Binding: Rat brain membranes, [³H]Muscimol, and a high concentration of unlabeled GABA.

-

Competitive Binding: Rat brain membranes, [³H]Muscimol, and varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of this compound as an antagonist at various GABAA receptor subtypes expressed in Xenopus laevis oocytes.

2.2.1. Materials and Reagents

-

Xenopus laevis oocytes

-

cRNA for GABAA receptor subunits (α, β, γ, δ)

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

-

Agonist: GABA

-

Instrumentation: Two-electrode voltage clamp amplifier and data acquisition system

2.2.2. Oocyte Preparation and Injection

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

2.2.3. Electrophysiological Recording

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Clamp the oocyte membrane potential at -60 mV.

-

Apply a concentration of GABA that elicits a submaximal current response (EC₂₀-EC₅₀).

-

Once a stable baseline current is established, co-apply varying concentrations of this compound with the GABA solution.

-

Record the resulting current inhibition.

-

Wash the oocyte with ND96 solution between applications.

-

Analyze the concentration-response data to determine the IC₅₀ value for this compound at each receptor subtype.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA Receptor Signaling Pathway and Mechanism of Action for Agent 6.

Radioligand Binding Assay Workflow

Caption: Workflow for the Radioligand Binding Assay.

Electrophysiology Experimental Workflow

Caption: Workflow for the Electrophysiological Assay.

References

GABAA Receptor Agent 6: A Technical Overview of its Antagonistic Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GABAA receptor agent 6, a potent and selective antagonist of the γ-aminobutyric acid type A (GABAA) receptor. By competitively inhibiting the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, agent 6 effectively increases neuronal excitability. This document details the pharmacological profile of this compound, including its binding affinities and functional antagonism at various GABAA receptor subtypes. Furthermore, it outlines the experimental protocols utilized to characterize its effects and presents the key quantitative data in a structured format. The underlying signaling pathways affected by GABAA receptor antagonism are also illustrated to provide a complete picture of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction to GABAA Receptor Antagonism and Neuronal Excitability

The GABAA receptor, a ligand-gated ion channel, plays a crucial role in mediating fast synaptic inhibition throughout the central nervous system (CNS). The binding of GABA to its receptor results in the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in the likelihood of action potential firing. GABAA receptor antagonists are compounds that block this inhibitory effect, thereby promoting neuronal excitability. This action can have profound effects on CNS function, influencing processes such as seizure thresholds, anxiety levels, and cognitive function.

This compound (also referred to as compound 2027) is a novel competitive antagonist that has demonstrated high potency and selectivity for GABAA receptors.[1][2][3][4] Its unique structure, based on a 3,9-diazaspiro[5.5]undecane scaffold, distinguishes it from classical GABAA receptor antagonists.[1][2][3] Understanding the precise effects of agent 6 on neuronal excitability is critical for its potential development as a research tool or therapeutic agent.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound and its analogs, as derived from radioligand binding assays and functional electrophysiological recordings.

Table 1: Radioligand Binding Affinity of this compound (Compound 2027) and Analogs

| Compound | GABAA Receptor Subtype | Kᵢ (µM) |

| Agent 6 (2027) | α1β2γ2 | 0.56 |

| Analog 1e | α1β2γ2 | 0.18 |

Data sourced from Bavo F, et al. J Med Chem. 2021.[1][2][3]

Table 2: Functional Antagonism of this compound (Compound 2027) at Various Subtypes

| GABAA Receptor Subtype | IC₅₀ (µM) |

| α1β2δ | 6.68 |

| α4β1δ | 1.03 |

| α4β2δ | 0.36 |

| α6β2δ | 4.13 |

| α1β2γ2 | 4.96 |

| α2β2γ2 | 2.96 |

| α3β2γ2 | 0.29 |

| α5β2γ2 | 0.59 |

Data represents typical values obtained from two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing the specified GABAA receptor subunits.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABAA receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human α1β2γ2 GABAA receptor subtype are prepared.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 150 mM NaCl.

-

Radioligand: [³H]-Muscimol, a high-affinity GABAA receptor agonist, is used as the radioligand.

-

Competition Assay: A fixed concentration of [³H]-Muscimol is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at 4°C for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of agent 6 that inhibits 50% of specific [³H]-Muscimol binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To functionally characterize the antagonistic activity of this compound on different GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ/δ GABAA receptor subunits.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA (at its EC₂₀ concentration) is applied to elicit a baseline current response.

-

After washout, this compound is pre-applied for a set duration, followed by co-application with GABA (EC₂₀).

-

A range of agent 6 concentrations are tested to generate a concentration-response curve.

-

-

Data Analysis: The inhibition of the GABA-evoked current by agent 6 is measured, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations of Signaling Pathways and Workflows

GABAA Receptor Signaling Pathway

Caption: Canonical GABAA receptor signaling and its antagonism by Agent 6.

Experimental Workflow for TEVC Assay

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Discussion and Future Directions

This compound emerges as a potent and subtype-selective antagonist of the GABAA receptor. Its ability to increase neuronal excitability by blocking GABAergic inhibition makes it a valuable tool for studying the roles of specific GABAA receptor subtypes in neuronal circuits. The quantitative data presented herein highlights its efficacy and provides a basis for its use in in vitro and potentially in vivo studies.

The detailed experimental protocols offer a standardized approach for the characterization of this and similar compounds. Future research should focus on elucidating the in vivo effects of this compound on neuronal network activity and behavior. Furthermore, its low predicted cellular permeability may render it a useful tool for investigating peripheral GABAA receptors, an area of growing interest. The immunomodulatory potential of this class of compounds also warrants further investigation.

Conclusion

This technical guide has provided a detailed overview of this compound, a novel antagonist with significant potential for neuroscience research. The presented data, protocols, and pathway diagrams offer a comprehensive resource for scientists and drug developers interested in the modulation of GABAA receptor function and its impact on neuronal excitability.

References

- 1. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

GABAA Receptor α6 Subunit: A Comprehensive Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the validation of the γ-aminobutyric acid type A (GABAA) receptor α6 subunit as a promising drug target for a range of neurological and psychiatric disorders. This document synthesizes key research findings, presents quantitative data for critical pharmacological agents, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The GABAA α6 Subunit as a Therapeutic Target

The GABAA receptor α6 subunit, predominantly expressed in the cerebellar granule cells and trigeminal ganglia, has emerged as a compelling target for therapeutic intervention in conditions such as migraine, essential tremor, and certain neuropsychiatric disorders characterized by sensorimotor gating deficits. Its restricted expression pattern offers the potential for targeted therapies with fewer off-target effects compared to broadly acting GABAA receptor modulators.

Recent research has highlighted the therapeutic potential of positive allosteric modulators (PAMs) that selectively target the α6 subunit. These compounds have demonstrated efficacy in preclinical models by attenuating neuronal hyperexcitability underlying the pathophysiology of these disorders. This guide will delve into the evidence supporting the validation of the GABAA α6 subunit as a drug target.

Quantitative Data for GABAA α6 Receptor Agents

The following tables summarize the available quantitative data for key pharmacological agents used to probe the function of the GABAA α6 subunit.

Table 1: Binding Affinities of Selected Ligands for GABAA Receptors Containing the α6 Subunit

| Compound | Receptor Subtype | Assay Type | Affinity (Kd/Ki) | Reference |

| [³H]Ro15-4513 | α4/6β3δ | Radioligand Binding | 7.5 ± 0.1 nM (Kd) | [1] |

| Furosemide | α6-containing vs α1-containing | Functional Antagonism | ~100-fold higher for α6 | [2] |

Table 2: Efficacy of α6-Selective Modulators in Preclinical Models

| Compound | Model | Endpoint | Efficacy | Reference |

| Compound 6 | Capsaicin-induced Trigeminal Activation | c-Fos expression in Trigeminal Nucleus Caudalis | Significant attenuation | [3] |

| Compound 6 | Capsaicin-induced Trigeminal Activation | CGRP levels in Trigeminal Ganglia | Significant reduction | [2] |

| Hispidulin | Methamphetamine-induced PPI Disruption | Prepulse Inhibition | Rescue of deficit | [3] |

| Compound 6 | Methamphetamine-induced PPI Disruption | Prepulse Inhibition | Rescue of deficit | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of the GABAA α6 subunit as a drug target.

Radioligand Binding Assay for GABAA Receptors

Objective: To determine the binding affinity of a test compound for GABAA receptors.

Materials:

-

Rat brain tissue (cerebellum for α6 enrichment)

-

Homogenization buffer: 0.32 M sucrose (B13894), pH 7.4

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand (e.g., [³H]muscimol, [³H]Ro15-4513)

-

Non-specific binding control (e.g., 10 mM GABA)

-

Test compounds at various concentrations

-

Scintillation vials and cocktail

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters (e.g., Whatman GF/B)

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step three times.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, radioligand, and either vehicle, non-specific binding control, or test compound at various concentrations.

-

Add the prepared membrane suspension to each well to initiate the binding reaction.

-

Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the Ki or IC50 value.

-

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

Objective: To characterize the functional effects of a test compound on GABAA receptor ion channel activity.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABAA receptor subunits (e.g., α6, β3, γ2)

-

ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5)

-

Recording chamber

-

Two-electrode voltage-clamp amplifier

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

GABA solutions at various concentrations

-

Test compound solutions

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

-

Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

-

Apply GABA at a concentration that elicits a submaximal current response (e.g., EC₂₀) to establish a baseline.

-

Co-apply the test compound with GABA and record the change in current amplitude.

-

To determine the effect on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of the test compound.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Calculate the potentiation or inhibition of the GABA-evoked current by the test compound.

-

Plot the GABA dose-response curves and fit them with the Hill equation to determine changes in EC50 and maximal efficacy.

-

Capsaicin-Induced Trigeminal Activation Model in Rats

Objective: To evaluate the in vivo efficacy of a test compound in a model of trigeminal pain.

Materials:

-

Adult male Wistar rats (250-300 g)

-

Capsaicin (B1668287) solution (e.g., 1 mM in 10% Tween 80 and saline)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Test compound or vehicle

-

Perfusion solutions (saline, 4% paraformaldehyde)

Procedure:

-

Animal Preparation and Drug Administration:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After the appropriate pre-treatment time, perform a cisterna magna puncture and slowly infuse capsaicin (e.g., 10 µl) to activate the trigeminal system.

-

-

Behavioral Monitoring (Optional):

-

Observe and score nocifensive behaviors (e.g., head scratching, face washing) for a defined period post-capsaicin injection.

-

-

Tissue Collection:

-

Two hours after capsaicin infusion, deeply anesthetize the rat and transcardially perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the brainstem and trigeminal ganglia.

-

Post-fix the tissues in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection.

-

-

Analysis:

-

Proceed with immunohistochemistry for c-Fos in the trigeminal nucleus caudalis and/or ELISA for CGRP in the trigeminal ganglia.

-

c-Fos Immunohistochemistry

Objective: To quantify neuronal activation in the trigeminal nucleus caudalis.

Materials:

-

Cryosectioned brainstem tissue

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: rabbit anti-c-Fos

-

Secondary antibody: biotinylated goat anti-rabbit IgG

-

Avidin-biotin complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Microscope slides

-

Mounting medium

Procedure:

-

Tissue Sectioning:

-

Cut 30-40 µm thick coronal sections of the brainstem containing the trigeminal nucleus caudalis using a cryostat.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Incubate in blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash in PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash in PBS and incubate with the ABC reagent for 1 hour.

-

Wash in PBS and visualize the c-Fos positive nuclei by incubating with DAB substrate until the desired color intensity is reached.

-

Wash the sections, mount them on slides, dehydrate, and coverslip.

-

-

Quantification:

-

Capture images of the trigeminal nucleus caudalis at a specific magnification.

-

Count the number of c-Fos-positive nuclei within a defined area of interest.

-

Compare the number of positive cells between different treatment groups.

-

CGRP Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of CGRP in trigeminal ganglia.

Materials:

-

Trigeminal ganglia tissue

-

Lysis buffer

-

Commercial CGRP ELISA kit (containing CGRP standard, capture antibody, detection antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize the trigeminal ganglia in lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the total protein concentration of the supernatant.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions for the specific CGRP ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate for color development, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the CGRP standards against their known concentrations.

-

Determine the CGRP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the CGRP concentration to the total protein content of each sample.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to GABAA α6 receptor target validation.

Caption: Signaling pathway of GABAA α6 receptor activation in a trigeminal ganglion neuron.

Caption: Experimental workflow for the in vivo trigeminal activation model.

Conclusion

The evidence presented in this technical guide strongly supports the validation of the GABAA receptor α6 subunit as a viable and promising drug target. The selective expression of this subunit in key brain regions implicated in migraine and certain neuropsychiatric disorders provides a clear rationale for the development of targeted therapies. Preclinical studies with α6-selective positive allosteric modulators have demonstrated significant efficacy in relevant animal models, underscoring the therapeutic potential of this approach. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the role of the GABAA α6 subunit and to screen and characterize novel therapeutic agents. Future research should focus on the development of highly selective and potent α6 modulators with favorable pharmacokinetic properties for clinical translation.

References

- 1. Furosemide interactions with brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cerebellar α6 -subunit-containing GABAA receptors: a novel therapeutic target for disrupted prepulse inhibition in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of GABAA Receptor Agent 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system (CNS). Its dysfunction is implicated in various neurological and psychiatric disorders, making it a significant target for drug development. GABAA receptor agent 6 (also known as compound 2027) has been identified as a potent γ-GABAAR antagonist with a high affinity (Ki of 0.56 µM) for the receptor[1]. As an antagonist, Agent 6 is expected to block the inhibitory effects of GABA, potentially leading to pro-convulsant, anxiogenic, or cognitive-enhancing effects.

These application notes provide a comprehensive overview of in vivo experimental protocols to characterize the pharmacological profile of this compound. The methodologies detailed below are based on established protocols for well-known GABAA receptor antagonists and are intended to serve as a guide for preclinical in vivo evaluation.

Data Presentation

Table 1: In Vivo Behavioral Effects of Reference GABAA Receptor Antagonists

| Compound | Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |

| Flumazenil (B1672878) | Mice | 5 - 80 mg/kg | Intraperitoneal (i.p.) | Reduced defensive-escape behavior, increased locomotor activity in timid mice; anxiogenic effects in the elevated plus-maze. | [2][3] |

| Bicuculline | Rats | 0.25 - 0.5 mg/kg | Intraperitoneal (i.p.) | Improved spatial memory performance in the object placement task. | [4] |

| Bicuculline | Rats | 1.2 mg/kg | Intravenous (i.v.) | Induction of generalized seizures. | [5] |

| Gabazine | Rats | 2.5 - 25 µM | (in vitro on slices) | Antagonized phasic GABAA receptor-mediated inhibition. | [6] |

Table 2: Pharmacokinetic Parameters of a GABAA Receptor Ligand (L-838,417) in Rodents

| Parameter | Rats | Mice |

| Route of Administration | p.o. / i.p. / i.v. | i.p. / i.v. |

| Oral Bioavailability (F%) | 41 | <1 |

| Clearance (ml/min/kg) | 24 | 161 |

| Volume of Distribution (Vd, l/kg) | ~1.4 | ~1.4 |

| Plasma EC50 for Receptor Occupancy | 28 ng/ml | 63 ng/ml |

| Brain EC50 for Receptor Occupancy | 33 ng/g | 53 ng/g |

| Data for L-838,417, a GABAA receptor subtype selective ligand, is presented as a representative example. |

Signaling Pathway

The GABAA receptor is a pentameric protein complex that forms a chloride-permeable channel. The binding of the neurotransmitter GABA to its recognition sites on the receptor leads to the opening of the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound, as a competitive antagonist, is hypothesized to bind to the GABA recognition site without activating the receptor. By occupying this site, it prevents GABA from binding and subsequently inhibits the opening of the chloride channel. This blockade of GABAergic inhibition leads to a state of increased neuronal excitability.

Figure 1: Signaling pathway of GABAA receptor antagonism by Agent 6.

Experimental Protocols

Behavioral Assays

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor).

-

Video tracking software.

-

This compound solution.

-

Vehicle solution.

-

Syringes for administration.

Protocol:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.

-

Test Procedure:

-

Place the animal in the center of the EPM, facing an open arm.

-

Allow the animal to explore the maze freely for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Using video tracking software, quantify the time spent in the open arms and closed arms.

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

An anxiogenic effect of Agent 6 would be indicated by a significant decrease in the time spent in the open arms compared to the vehicle-treated group.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

The OFT is used to assess general locomotor activity and anxiety-like behavior, which is manifested as a reluctance to enter the central, more exposed area of the arena.

Materials:

-

Open field arena (a square box with high walls).

-

Video tracking software.

-

This compound solution.

-

Vehicle solution.

-

Syringes for administration.

Protocol:

-

Habituation: Allow animals to acclimate to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle as described for the EPM.

-

Test Procedure:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore freely for 10-15 minutes.

-

Record the session with an overhead video camera.

-

-

Data Analysis:

-

Divide the arena into a central zone and a peripheral zone using the tracking software.

-

Measure the total distance traveled to assess general locomotor activity.

-

Measure the time spent in the central zone as an indicator of anxiety-like behavior. A decrease in time spent in the center suggests an anxiogenic effect.

-

-

Cleaning: Clean the arena with 70% ethanol after each trial.

Given that GABAA receptor antagonists can be pro-convulsant, it is crucial to assess the effect of Agent 6 on seizure susceptibility. This can be done by determining the dose of a chemical convulsant (e.g., pentylenetetrazol - PTZ) required to induce seizures in the presence of Agent 6.

Materials:

-

This compound solution.

-

Vehicle solution.

-

Pentylenetetrazol (PTZ) solution.

-

Observation chambers.

-

Syringes for administration.

Protocol:

-

Drug Administration: Administer a range of doses of this compound or vehicle to different groups of animals.

-

Convulsant Challenge: After a predetermined pretreatment time, administer a sub-threshold dose of PTZ to each animal.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures, typically defined by tonic-clonic convulsions.

-

Data Analysis:

-

Determine the percentage of animals in each group that exhibit seizures.

-

A pro-convulsant effect of Agent 6 would be indicated by a significant increase in the percentage of animals seizing at a given dose of PTZ compared to the vehicle group.

-

Pharmacokinetic (PK) and Receptor Occupancy (RO) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Agent 6 is essential for interpreting its in vivo effects.

Materials:

-

This compound.

-

Appropriate vehicle for oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) administration.

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Analytical instrumentation (e.g., LC-MS/MS).

Protocol:

-

Dosing: Administer Agent 6 to different groups of animals via i.v., i.p., and p.o. routes at a specified dose.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis:

-

Extract Agent 6 from the plasma samples.

-

Quantify the concentration of Agent 6 using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot plasma concentration versus time for each route of administration.

-

Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Determine the oral bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.

-

This study aims to determine the relationship between the dose of Agent 6, its concentration in the brain, and the extent to which it binds to GABAA receptors.

Materials:

-

This compound.

-

A radiolabeled GABAA receptor ligand (e.g., [3H]flumazenil) as a tracer.

-

Scintillation counter or other appropriate detection method.

Protocol:

-

Dosing: Administer increasing doses of Agent 6 to different groups of animals. A vehicle group will serve as the control.

-

Tracer Administration: At the time of expected peak brain concentration of Agent 6, administer the radiolabeled tracer.

-

Brain Tissue Collection: At a time point that allows for equilibrium of the tracer, euthanize the animals and rapidly dissect the brain.

-

Measurement of Radioactivity: Homogenize the brain tissue and measure the amount of radioactivity to determine the amount of tracer bound to the receptors.

-

Data Analysis:

-

The binding of the tracer will be displaced by Agent 6 in a dose-dependent manner.

-

Calculate the percentage of receptor occupancy for each dose of Agent 6 compared to the vehicle group (which represents 0% occupancy).

-

Correlate the receptor occupancy with the corresponding plasma and brain concentrations of Agent 6 to determine the EC50 for receptor occupancy.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo characterization of this compound.

References

- 1. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral effects of flumazenil in the social conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of benzodiazepine receptor antagonist, flumazenil, on antinociceptive and behavioural responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonizing the GABAA receptor during behavioral training improves spatial memory at different doses in control and chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GABAA-current rundown of temporal lobe epilepsy is associated with repetitive activation of GABAA “phasic” receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GABAA Receptor Agent 6 in Patch-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of GABAA receptor agent 6 (also known as compound 2027), a potent γ-aminobutyric acid type A (GABAA) receptor antagonist, in patch-clamp electrophysiology experiments.

Introduction to this compound

This compound is a potent antagonist of the γ-GABAAR with a reported Ki of 0.56 µM.[1][2][3] It exhibits low cellular membrane permeability.[1][2][3] Understanding its interaction with GABAA receptors is crucial for neuroscience research and drug development. Patch-clamp recordings are the gold-standard method for characterizing the effects of such compounds on ion channel function with high temporal and voltage resolution.

Chemical Properties

| Property | Value |

| Molecular Formula | C18H25N3O2 |

| Molecular Weight | 315.41 g/mol |

| CAS Number | 1808463-81-1 |

| Solubility | 10 mM in DMSO |

| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations. |

GABAA Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels that are fundamental for fast inhibitory neurotransmission in the central nervous system.[4] The endogenous ligand, GABA, binds to the receptor, causing a conformational change that opens an integral chloride (Cl-) channel.[4] The resulting influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential. This compound, as an antagonist, is expected to block this action by preventing GABA from binding or by stabilizing the receptor in a closed state.

Caption: GABAA receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound across various GABAA receptor subtypes. This data is crucial for designing experiments with appropriate concentration ranges.

| GABAA Receptor Subtype | IC50 (µM) |

| α1β2δ | 6.68[1] |

| α4β1δ | 1.03[1] |

| α4β2δ | 0.36[1] |

| α6β2δ | 4.13[1] |

| α1β2γ2 | 4.96[1] |

| α2β2γ2 | 2.96[1] |

| α3β2γ2 | 0.29[1] |

| α5β2γ2 | 0.59[1] |

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

This protocol is designed for characterizing the antagonist properties of this compound on cultured neurons or cell lines expressing GABAA receptors.

Materials and Reagents

-

Cells: HEK293 cells stably or transiently expressing the GABAA receptor subtype of interest, or primary neuronal cultures.

-

Extracellular (Bath) Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of a high chloride internal solution will result in inward currents at negative holding potentials, which can be easier to measure.

-

GABA Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in deionized water and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[2] Store as recommended. Dilute to final concentrations in the extracellular solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with intracellular solution.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound using patch-clamp.

Detailed Protocol

-

Cell Preparation: Plate cells at an appropriate density to allow for isolated single cells for recording.

-

Electrophysiological Recording:

-

Transfer the cell culture dish to the stage of an inverted microscope equipped with patch-clamp electrophysiology hardware.

-

Perfuse the dish with extracellular solution.

-

Fill a patch pipette with the intracellular solution and mount it on the headstage.

-

Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

-

Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Establish the whole-cell configuration by applying a brief pulse of suction to rupture the cell membrane under the pipette tip.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Allow the whole-cell recording to stabilize for 3-5 minutes.

-

-

Drug Application:

-

Control GABA Application: Using a rapid solution exchange system, apply a concentration of GABA that elicits a response close to the EC50 for the receptor subtype being studied. This will be the control current. The duration of application should be consistent, typically 2-5 seconds.

-

Washout: Wash the cell with the extracellular solution until the current returns to baseline.

-

Antagonist Pre-incubation: To ensure the antagonist has reached its binding site, pre-incubate the cell with the desired concentration of this compound for 1-3 minutes.[5]

-

Co-application: Co-apply the same concentration of GABA along with this compound.